molecular formula C4H11ClF2N2O2S B2658406 N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride CAS No. 2253640-81-0

N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride

Cat. No. B2658406
CAS RN: 2253640-81-0
M. Wt: 224.65
InChI Key: CDZOBQDSIWJANG-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride” likely contains an amine group (-NH2) attached to a 3-carbon chain (propyl), which is linked to a sulfonamide group (SO2NH2). The presence of a hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing the charge of the protonated amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the atoms as described above. The presence of the sulfonamide and amine groups could lead to interesting hydrogen bonding patterns .


Chemical Reactions Analysis

Amines, such as the one present in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds . Sulfonamides are generally stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It’s likely to be soluble in water due to the charged ammonium and chloride ions .

properties

IUPAC Name

N-(3-aminopropyl)-1,1-difluoromethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2N2O2S.ClH/c5-4(6)11(9,10)8-3-1-2-7;/h4,8H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOBQDSIWJANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNS(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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